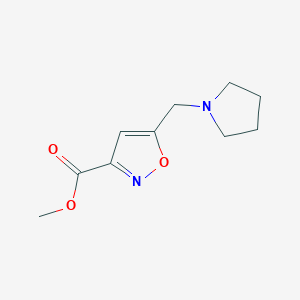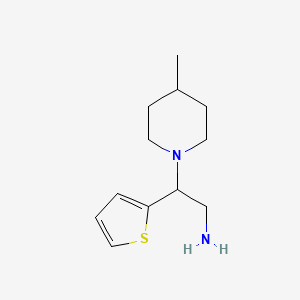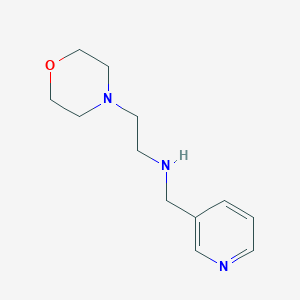
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized using a variety of methods, including the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative. In one study, it was synthesized using a simple one-step reaction between 2-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carbonitrile and morpholine under basic conditions.Molecular Structure Analysis
The chemical structure of the compound comprises a pyridine ring with a morpholine group and a cyano group attached to it. The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .Chemical Reactions Analysis
The presence of the morpholine group and the cyano group in the pyridine ring makes the compound a highly reactive compound, which can undergo several chemical reactions. The compound is known to produce respiratory stimulation mediated through the peripheral carotid chemoreceptors .Physical And Chemical Properties Analysis
The compound is a pale yellow solid material that is highly soluble in a variety of organic solvents, such as ethanol, methanol, and acetone. The melting point of the compound is approximately 164-166°C. The chemical formula of the compound is C13H17N5O, and its molecular weight is 255.31 g/mol.Applications De Recherche Scientifique
Chemical and Pharmacological Research
Morpholine derivatives, including (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine, are explored for their broad spectrum of pharmacological activities due to the unique properties of the morpholine ring. These compounds have been developed through chemical designing for diverse pharmacologically active profiles. The exploration of morpholine and its analogs has shown potent pharmacophoric activities, suggesting their significant role in future drug design and synthesis. Morpholine derivatives continue to attract interest due to their diverse applications in pharmacology, highlighting their importance in modern therapeutics (Asif & Imran, 2019).
Anti-tubercular Activity
Research into modifications of isoniazid (INH) structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including compounds related to (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine, has shown promising anti-tubercular activity against various mycobacteria strains. These studies contribute to the rational design of new leads for anti-TB compounds, demonstrating the potential of morpholine and pyridine derivatives in developing treatments for tuberculosis (Asif, 2014).
Photocatalytic Degradation of Pollutants
Compounds containing morpholine and pyridine units have been investigated for their role in the photocatalytic degradation of pollutants in water. These studies aim to understand the photocatalytic pathways and identify the intermediate products of degradation, providing insights into environmental applications of morpholine derivatives for pollutant removal and water treatment (Pichat, 1997).
Therapeutic Potential in G Protein-Biased Agonists
The therapeutic potential of morpholine derivatives has been explored in the development of G protein-biased kappa agonists. These studies suggest that compounds incorporating morpholine and related structures could reduce pain and itch with fewer side effects, contributing to the development of safer and more effective analgesics (Mores et al., 2019).
Central Nervous System (CNS) Drug Development
Functional chemical groups in morpholine derivatives have been identified as potential leads for the synthesis of novel CNS acting drugs. This highlights the significance of morpholine and pyridine derivatives in the design and development of new therapeutic agents targeting various CNS disorders, underlining their importance in neuropsychopharmacology (Saganuwan, 2017).
Mécanisme D'action
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-12(10-13-3-1)11-14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJWMKNMEBVICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



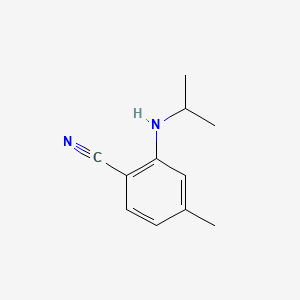
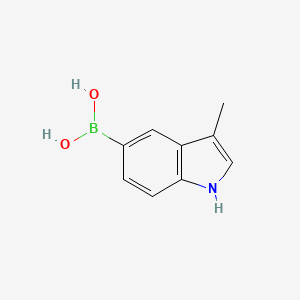
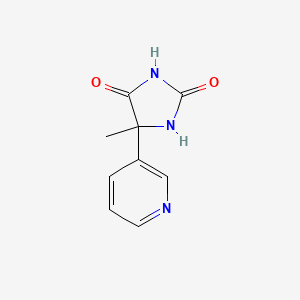
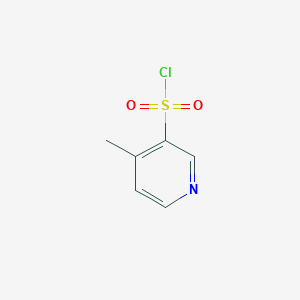

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)
![4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3023040.png)

![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)
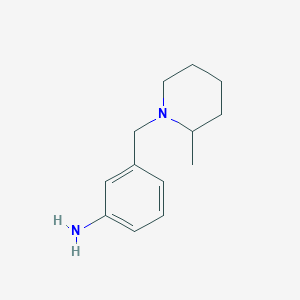
![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)
